4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester
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Overview
Description
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester, also known as DCB-Lys(Me)-OH, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound is a derivative of lysine and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and the inhibition of cancer cell proliferation. 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been shown to bind to the lipid bilayer of bacterial cell membranes, causing membrane destabilization and cell death. In cancer cells, 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been shown to inhibit cell proliferation by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been shown to have various biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been shown to have anti-inflammatory effects. It has also been shown to modulate the immune response, making it a potential candidate for immunotherapy.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH in lab experiments is its high purity and yield, which makes it easier to work with. However, one limitation of using 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH is its relatively high cost compared to other compounds.
Future Directions
There are many potential future directions for research on 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH. One area of focus could be the development of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH as a potential antimicrobial agent for use in clinical settings. Another area of focus could be the development of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH as a potential cancer therapy. Additionally, research could focus on the development of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH as a potential immunotherapy agent. Overall, the potential applications of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH in drug development make it an exciting area of research for the scientific community.
Synthesis Methods
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One of the most commonly used methods for synthesizing this compound is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. This method has been used to produce 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH with high purity and yield.
Scientific Research Applications
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been studied for its potential applications in drug development. It has been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
methyl 4-[[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]amino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3/c1-20-14(19)3-2-8-17-13(18)7-5-10-4-6-11(15)12(16)9-10/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKRYRFFBNDGDI-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC(=O)C=CC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCNC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester |
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